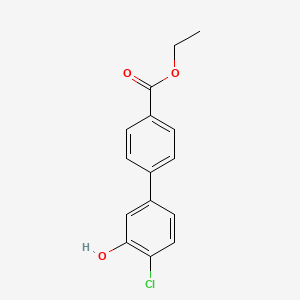
2-Chloro-5-(4-ethoxycarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(4-ethoxycarbonylphenyl)phenol, 95% is a chemical compound that has been used in various scientific research applications. It has been used in a variety of experiments, from biochemical and physiological studies to chemical synthesis. This compound has been extensively studied due to its unique properties, and its potential for use in various applications.
Mécanisme D'action
2-Chloro-5-(4-ethoxycarbonylphenyl)phenol, 95% is an aromatic compound that acts as an intermediate in the synthesis of other compounds. It is a nucleophilic aromatic substitution reaction, in which the chlorine atom of 2-Chloro-5-(4-ethoxycarbonylphenyl)phenol, 95% reacts with the nucleophile (electron-rich species) to form a new bond. This reaction is used in a variety of synthetic processes, such as the synthesis of pharmaceuticals, pesticides, and other compounds.
Biochemical and Physiological Effects
2-Chloro-5-(4-ethoxycarbonylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to have an inhibitory effect on the activity of certain enzymes, such as lipoxygenase and cyclooxygenase. In addition, it has been found to have a beneficial effect on the cardiovascular system, as it has been found to reduce the risk of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(4-ethoxycarbonylphenyl)phenol, 95% is a useful compound for laboratory experiments due to its low toxicity and low cost. It is also easy to synthesize, which makes it an ideal reagent for chemical synthesis. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable and can easily decompose. In addition, it is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for 2-Chloro-5-(4-ethoxycarbonylphenyl)phenol, 95%. One potential direction is to explore its potential as an anti-cancer agent. Another potential direction is to explore its potential as a drug delivery system, as it has been found to be a good carrier for small molecules. In addition, further research into its biochemical and physiological effects could lead to the development of new drugs and treatments. Finally, further research could lead to the development of new synthetic methods for the production of this compound.
Méthodes De Synthèse
2-Chloro-5-(4-ethoxycarbonylphenyl)phenol, 95% is synthesized using a two-step reaction. The first step involves the reaction of 4-chloro-2-nitrophenol with ethyl acetate in the presence of sodium ethoxide. This reaction yields a product that is a mixture of 2-chloro-5-(4-ethoxycarbonylphenyl)phenol and 4-chloro-2-ethoxycarbonylphenol. The second step involves the removal of the 4-chloro-2-ethoxycarbonylphenol component from the reaction mixture using a solvent extraction method. The final product is a pure form of 2-chloro-5-(4-ethoxycarbonylphenyl)phenol, 95%.
Applications De Recherche Scientifique
2-Chloro-5-(4-ethoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in studies of the biochemical and physiological effects of various compounds. It has also been used in studies of the mechanism of action of various compounds, as well as the advantages and limitations for lab experiments. In addition, 2-Chloro-5-(4-ethoxycarbonylphenyl)phenol, 95% has been used in chemical synthesis, as a reagent for the synthesis of other compounds.
Propriétés
IUPAC Name |
ethyl 4-(4-chloro-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-2-19-15(18)11-5-3-10(4-6-11)12-7-8-13(16)14(17)9-12/h3-9,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFYLRXMKMKCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686114 |
Source


|
| Record name | Ethyl 4'-chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-ethoxycarbonylphenyl)phenol | |
CAS RN |
1261972-74-0 |
Source


|
| Record name | Ethyl 4'-chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381844.png)
![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)

![3-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381856.png)
![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381864.png)
![2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381867.png)
![3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381874.png)
